![molecular formula C20H18N4O5S B2866237 2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 946293-31-8](/img/structure/B2866237.png)
2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic properties .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 2-amino-4,5-substitutedthiophene-3-carbonitrile . The specific synthesis process for your compound would depend on the exact substituents and their positions .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines involves a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of your compound would depend on the substituents and their positions .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions depending on the substituents and their positions . The specific reactions that your compound can undergo would need to be determined experimentally.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Some general properties of thieno[3,2-d]pyrimidines include their ability to absorb near-visible radiation and generate singlet oxygen .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound’s derivatives have been explored as host materials for high-efficiency green and blue phosphorescent OLEDs . Its electron-deficient nature makes it suitable for high triplet energy materials, which are essential for the performance of OLEDs.
Antibacterial Agents
Synthetic pathways suggest potential for the compound to be modified into structures that exhibit antibacterial activity . This application is particularly relevant in the development of new antibiotics to combat resistant bacterial strains.
Organic Synthesis
The compound’s core structure can be used in organic synthesis to create various derivatives with potential applications in medicinal chemistry and materials science .
Phase Transfer Catalysis
Its derivatives have been utilized in phase transfer catalysis, which is a method used to increase the rate of reaction by providing an alternative pathway for the transfer of a reactant from one phase into another .
High Triplet Energy Materials
The compound’s framework is beneficial for creating high triplet energy materials, which are crucial for the development of optoelectronic devices .
Chemical Intermediate
Due to its reactive sites, the compound can serve as a versatile intermediate in the synthesis of more complex molecules, which can have applications ranging from pharmaceuticals to agrochemicals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-27-13-7-11(8-14(28-2)17(13)29-3)23-15(25)9-24-10-22-16-12-5-4-6-21-19(12)30-18(16)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALMQSJLCDGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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